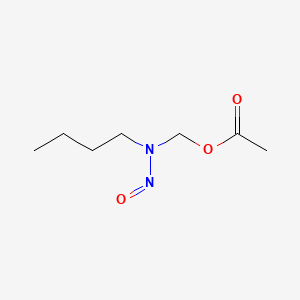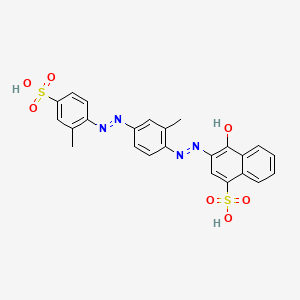
Orseilline BB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orseilline BB, also known as C.I. 26670, is a synthetic azo dye with the chemical formula C24H18N4Na2O7S2 and a molecular weight of 584.53 g/mol . It is commonly used in various industrial applications due to its vibrant color and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Orseilline BB is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 2-methyl-4-aminobenzenesulfonic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a coupling component like 1-naphthol-4-sulfonic acid under alkaline conditions to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The reaction mixture is typically stirred and maintained at a specific temperature to optimize the coupling reaction. After the reaction is complete, the dye is isolated through filtration, washed, and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Orseilline BB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidizing conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of this compound can occur in the presence of reducing agents, resulting in the cleavage of the azo bond and formation of aromatic amines.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Aromatic carboxylic acids and sulfonic acids.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Orseilline BB has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Orseilline BB involves its interaction with specific molecular targets, primarily through its azo bond. The dye can bind to proteins and other macromolecules, altering their structure and function. In biological systems, this compound can interact with cellular components, leading to changes in cellular processes and visualization under microscopy .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar applications but different chemical structure.
Congo Red: A bis-azo dye used in similar staining techniques.
Amaranth: An azo dye with applications in food coloring and biological staining.
Uniqueness
Orseilline BB is unique due to its specific chemical structure, which imparts distinct color properties and stability. Its sulfonic acid groups enhance its solubility in water, making it suitable for various aqueous applications. Additionally, its ability to undergo multiple chemical reactions makes it versatile for different research and industrial uses .
Propiedades
Fórmula molecular |
C24H20N4O7S2 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C24H20N4O7S2/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35) |
Clave InChI |
YECHSGCFTMLMBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


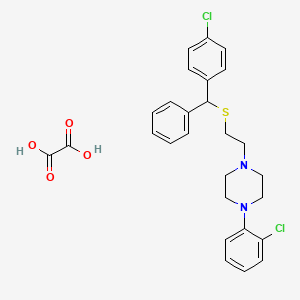
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)



![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)
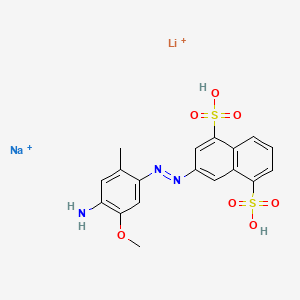
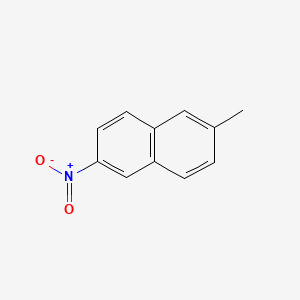


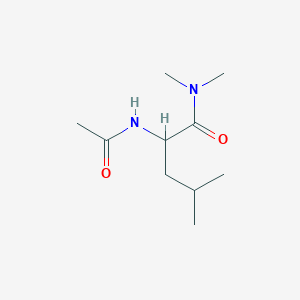
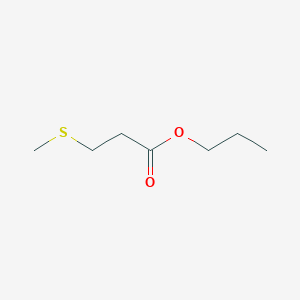
![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)
